2,6-Dibromopyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 613. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

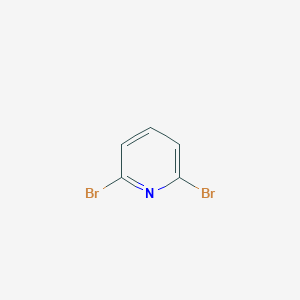

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYDZHNIIMENOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211642 | |

| Record name | Pyridine, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-05-1 | |

| Record name | 2,6-Dibromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9SBA5R353 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromopyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of two bromine atoms on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of functionalized molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and key reactions, making it an essential resource for professionals in research and drug development.

Physical and Chemical Properties

This compound is a stable crystalline solid under standard conditions, appearing as a white to off-white powder.[1] While it is sparingly soluble in water, it exhibits good solubility in several organic solvents, including hot methanol, ethanol, and chloroform.[1]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃Br₂N |

| Molecular Weight | 236.89 g/mol [2][3] |

| Melting Point | 117-120 °C[3] |

| Boiling Point | 249 °C |

| Density | ~2.1 g/cm³ |

| Appearance | White to off-white crystalline powder |

| Solubility | Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 626-05-1 |

| PubChem CID | 12274 |

| IUPAC Name | This compound |

| InChI | InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H |

| InChIKey | FEYDZHNIIMENOB-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)Br)Br |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the carbon framework of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a halogen exchange reaction starting from 2,6-dichloropyridine.

Methodology

-

In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and 40% aqueous hydrobromic acid (10.4 mol).

-

Heat the reaction mixture to reflux at a temperature between 80-150°C for 24 hours.

-

Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the resulting solid to collect the crude product.

-

The crude product is then purified by recrystallization from diethyl ether to yield pure this compound.

Caption: Synthesis of this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Methodology

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent, such as ethanol, to dissolve the solid completely.

-

If colored impurities are present, add a small amount of activated charcoal and briefly boil the solution.

-

Perform a hot filtration to remove the charcoal and any other insoluble materials.

-

Allow the hot, saturated solution to cool slowly to room temperature, which will cause the this compound to crystallize.

-

To maximize the yield, place the flask in an ice bath to further cool the solution.

-

Collect the purified crystals by vacuum filtration, washing them with a small portion of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Cross-Coupling Reactions

The reactivity of the C-Br bonds in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.

Methodology

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 equiv.).

-

Add a degassed solvent system, typically a mixture of toluene and water.

-

Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and perform a standard aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Suzuki Coupling Experimental Workflow.

The Stille coupling reaction facilitates the formation of C-C bonds by reacting an organohalide with an organostannane.

Methodology

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane (e.g., tributyl(phenyl)stannane, 1.1 equiv.) in anhydrous toluene.

-

Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., triphenylarsine, 10 mol%).

-

Degas the solution with argon for 15 minutes.

-

Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute the mixture with diethyl ether.

-

Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Methodology

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (5 mol%).

-

Add anhydrous DMF and triethylamine (2.0 equiv.).

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1 equiv.) dropwise.

-

Heat the reaction to 60-80°C and monitor by TLC.

-

Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Methodology

-

In a reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., ethyl acrylate, 1.5 equiv.), palladium(II) acetate (2 mol%), a ligand such as P(o-tol)₃ (4 mol%), and a base like triethylamine (1.5 equiv.).

-

Add anhydrous DMF as the solvent.

-

Seal the vessel and heat the mixture to 100-120°C for 12-24 hours.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

The Buchwald-Hartwig amination is a method for the formation of C-N bonds.

Methodology

-

In a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (e.g., piperidine, 1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1.5 mol%), a phosphine ligand like Xantphos (3 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture in a preheated oil bath at 100°C.

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

Caption: Key Cross-Coupling Reactions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dibromopyridine

Introduction

This compound is a crucial halogenated pyridine derivative widely utilized as a versatile building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its strategic importance lies in its ability to undergo various cross-coupling reactions, allowing for the introduction of diverse functional groups at the 2 and 6 positions of the pyridine ring.[2][3] This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, presenting detailed experimental protocols, comparative data, and process workflows to aid researchers in its efficient preparation.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the halogen exchange of 2,6-dichloropyridine or the diazotization of an amino-substituted pyridine precursor followed by bromination.

Halogen Exchange from 2,6-Dichloropyridine

One of the most direct and common industrial methods involves the substitution of chlorine atoms in 2,6-dichloropyridine with bromine. This is typically achieved by heating 2,6-dichloropyridine with a bromide source, such as sodium bromide or hydrogen bromide, often in the presence of hydrobromic acid.[1]

References

An In-depth Technical Guide to the Solubility of 2,6-Dibromopyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Data

2,6-Dibromopyridine is a crystalline solid that is generally insoluble in water but exhibits solubility in a range of common organic solvents.[1][2] The polarity of the solvent plays a significant role in its dissolution, with higher solubility observed in more polar organic solvents.[3]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Alcohols | Methanol | Soluble | [1] |

| Ethanol | High Solubility | [3] | |

| Ethers | Dioxane | Soluble | |

| Halogenated Alkanes | Chloroform | Soluble | |

| Carbon Tetrachloride | Soluble | ||

| Ketones | Acetone | High Solubility | |

| Alkanes | Hexane | Low Solubility | |

| Aqueous Solutions | Water | Insoluble | |

| aq. NaOH | Soluble | ||

| aq. H₂SO₄ | Soluble |

Experimental Protocol for Quantitative Solubility Determination

The definitive method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a robust framework for obtaining accurate and reproducible quantitative solubility data for this compound.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC))

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the dissolution and precipitation rates are equal.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the pre-established analytical calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration of this compound.

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Logical Workflow for Solubility Determination and Application

The following diagram illustrates a logical workflow for determining the solubility of this compound and applying this data in a research and development context.

Caption: Logical workflow for the determination and application of this compound solubility data.

References

In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dibromopyridine. The information is presented in a clear, structured format to facilitate its use in research, quality control, and drug development applications. This guide includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of the NMR spectra.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are reported in Hertz (Hz).

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits a simple and characteristic pattern due to the molecule's symmetry. The pyridine ring contains two chemically equivalent protons at the 3 and 5 positions (H-3/H-5) and one proton at the 4 position (H-4).

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~7.44 | Triplet (t) | ~7.9 |

| H-3, H-5 | ~7.26 | Doublet (d) | ~7.9 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

| Carbon | Chemical Shift (δ) in ppm |

| C-2, C-6 | ~142.1 |

| C-4 | ~140.0 |

| C-3, C-5 | ~128.2 |

Note: The assignments are based on established chemical shift predictions and spectral data for similar pyridine derivatives.

Experimental Protocols

The following provides a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition:

-

Spectrometer: The spectra can be recorded on a 300 MHz or higher field NMR spectrometer, such as a Bruker AM-300.[1]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 10-12 ppm centered around 5-6 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-250 ppm centered around 100-120 ppm.

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

References

Infrared (IR) and Mass Spectrometry (MS) data for 2,6-Dibromopyridine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2,6-Dibromopyridine using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The document outlines the spectral data, detailed experimental protocols, and a logical workflow for the characterization of this compound, which is a valuable building block in pharmaceutical and chemical synthesis.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals key vibrational modes associated with its aromatic and carbon-bromine bonds. The data presented below was obtained for a solid sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 - 3050 | Weak | Aromatic C-H Stretch |

| ~1560 - 1540 | Strong | C=C Aromatic Ring Stretch |

| ~1420 - 1400 | Medium | C=C Aromatic Ring Stretch |

| ~1150 - 1130 | Medium | In-plane C-H Bending |

| ~780 - 760 | Strong | Out-of-plane C-H Bending |

| ~680 - 660 | Strong | C-Br Stretch |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides crucial information about its molecular weight and fragmentation pattern. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 235 | 50 | [C₅H₃⁷⁹Br₂N]⁺ (Molecular Ion) |

| 237 | 100 | [C₅H₃⁷⁹Br⁸¹BrN]⁺ (Molecular Ion Isotope) |

| 239 | 50 | [C₅H₃⁸¹Br₂N]⁺ (Molecular Ion Isotope) |

| 156 | 80 | [C₅H₃⁷⁹BrN]⁺ |

| 158 | 80 | [C₅H₃⁸¹BrN]⁺ |

| 77 | 24 | [C₅H₃N]⁺ |

| 76 | 80 | [C₅H₂N]⁺ |

| 50 | 38 | [C₄H₂]⁺ |

Experimental Protocols

Infrared Spectroscopy (FTIR) - KBr Pellet Method

This protocol outlines the procedure for acquiring an infrared spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.[1][2][3][4][5]

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours to remove any absorbed moisture.

-

Store the dried KBr in a desiccator.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

-

Grinding and Mixing:

-

In a clean and dry agate mortar and pestle, grind the KBr to a fine powder.

-

Add the this compound sample to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. The grinding helps to reduce particle size and ensure even distribution of the sample in the KBr matrix.

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Post-Measurement:

-

Clean the mortar, pestle, and pellet die thoroughly with an appropriate solvent (e.g., acetone or ethanol) and ensure they are dry before the next use.

-

Mass Spectrometry (EI-MS)

This protocol describes the general procedure for analyzing a solid, volatile compound like this compound using Electron Ionization Mass Spectrometry (EI-MS).

-

Sample Introduction:

-

Ensure the this compound sample is pure and free of non-volatile impurities.

-

Introduce a small amount of the solid sample into a capillary tube or onto a direct insertion probe.

-

-

Ionization:

-

Insert the probe into the ion source of the mass spectrometer.

-

The sample is vaporized by heating.

-

The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for IR and MS analysis of this compound.

Mass Spectrometry Fragmentation of this compound

Caption: Proposed fragmentation of this compound in EI-MS.

References

The Synthetic Versatility of 2,6-Dibromopyridine: A Technical Guide for Organic Chemists

Introduction: 2,6-Dibromopyridine is a versatile and highly valuable building block in modern organic synthesis. Its two bromine atoms, flanking a nitrogen atom within an aromatic ring, offer strategic points for functionalization, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the key applications of this compound, with a focus on its utility in cross-coupling reactions, ligand synthesis, and the preparation of functionalized pyridine derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to assist researchers, scientists, and professionals in drug development in leveraging the full potential of this important synthetic intermediate.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms can often be exploited to achieve selective mono- or di-functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl and substituted pyridine structures. This compound readily participates in this reaction with a range of boronic acids and their derivatives. Selective mono-arylation can be achieved, providing a pathway to unsymmetrically substituted pyridines.[1][2]

A selective palladium-catalyzed arylation of this compound has been developed using N-heterocyclic carbene ligands, allowing for mono-arylation in a water/acetonitrile solvent system at ambient temperature with a catalyst loading of just 0.1 mol%.[1] This reaction can also proceed smoothly in water at a slightly elevated temperature of 80 °C.[1]

Experimental Protocol: Selective Suzuki-Miyaura Coupling [3]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

-

Solvent Addition: Add a degassed solvent, such as 1,4-dioxane, to the flask.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 2 | >95 | |

| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-24 | Varies | |

| Arylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 85 | 16 | ~80 |

Logical Relationship for Suzuki-Miyaura Coupling

References

An In-depth Technical Guide to 2,6-Dibromopyridine: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromopyridine is a pivotal heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. This guide provides a comprehensive overview of its discovery, historical and modern synthetic routes, and detailed experimental protocols. Quantitative data for key synthetic methods are summarized for comparative analysis. Furthermore, reaction pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a disubstituted pyridine ring with bromine atoms at the 2 and 6 positions. This substitution pattern imparts unique reactivity to the molecule, making it a versatile precursor for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the bromine atoms and the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, while simultaneously activating the 2- and 6-positions for nucleophilic substitution. This characteristic reactivity profile is central to its utility in a wide array of chemical transformations.

Discovery and Historical Synthesis

The first documented synthesis of this compound is attributed to den Hertog and Wibaut in their 1932 publication in Recueil des Travaux Chimiques des Pays-Bas. Their pioneering work laid the foundation for the exploration of the chemistry of this important heterocyclic compound.

Historically, the synthesis of this compound was not straightforward. Direct bromination of pyridine is notoriously difficult to control and typically yields a mixture of products, with substitution favoring the 3- and 5-positions. Early synthetic chemists, therefore, explored alternative strategies to achieve the desired 2,6-disubstitution pattern. Two classical methods that emerged were the Sandmeyer reaction starting from 2,6-diaminopyridine and the synthesis via pyridine-N-oxide.

The Sandmeyer Reaction

The Sandmeyer reaction, discovered in 1884, provides a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1] This reaction was adapted for the synthesis of this compound from 2,6-diaminopyridine. The process involves the diazotization of the two primary amino groups with nitrous acid, followed by the introduction of bromide ions, typically from a copper(I) bromide salt.

Synthesis via Pyridine-N-Oxide

Another classical approach involves the N-oxidation of pyridine. The resulting pyridine-N-oxide is more susceptible to electrophilic substitution at the 2- and 6-positions compared to pyridine itself. Bromination of pyridine-N-oxide yields this compound-N-oxide, which can then be deoxygenated to afford this compound.

Modern Synthetic Methods

While the historical methods are significant, modern organic synthesis often favors more efficient and higher-yielding procedures. The most prevalent contemporary method for the preparation of this compound is the halogen exchange reaction starting from the more readily available 2,6-dichloropyridine.

Halogen Exchange from 2,6-Dichloropyridine

This method involves the reaction of 2,6-dichloropyridine with a bromide source, such as hydrobromic acid or a metal bromide, often at elevated temperatures. This approach is advantageous due to the commercial availability and lower cost of 2,6-dichloropyridine.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods discussed.

| Method | Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Halogen Exchange[2][3] | 2,6-Dichloropyridine | NaBr, 40% HBr(aq) | 80-150 | 24 | 66.4 | 98.5 (HPLC) |

| Halogen Exchange[3] | 2,6-Dichloropyridine | HBr(aq), HBr(g) | 80-150 | - | 80.4 | 98.5 (HPLC) |

| Halogen Exchange | 2,6-Dichloropyridine | HBr(g) in anhydrous acetic acid | 110 | 9 | 92 | - |

Detailed Experimental Protocols

Synthesis of this compound from 2,6-Dichloropyridine (Halogen Exchange)

Protocol based on Wang Defeng et al.

-

Materials:

-

2,6-Dichloropyridine (0.1 mol)

-

Sodium bromide (0.2 mol)

-

40% Hydrobromic acid aqueous solution (10.4 mol)

-

Diethyl ether

-

Reaction kettle equipped with a reflux condenser

-

-

Procedure:

-

To the reaction kettle, add 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and 40% hydrobromic acid aqueous solution (10.4 mol).

-

Heat the mixture to reflux at a temperature between 80-150°C and maintain for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate.

-

Refine the crude product by recrystallization from diethyl ether to obtain the final product.

-

Historical Synthesis of this compound via Sandmeyer Reaction (Conceptual Protocol)

-

Materials:

-

2,6-Diaminopyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Ice

-

-

Procedure:

-

Dissolve 2,6-diaminopyridine in cold hydrobromic acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt solution.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or distillation.

-

Applications in Drug Development and Materials Science

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules with significant applications.

-

Pharmaceuticals: It is a key building block for the synthesis of ligands for metal-catalyzed cross-coupling reactions, which are widely used in the construction of complex drug molecules. For instance, it is a precursor to mono- and di-aminated pyridines that can act as ligands in catalysis or as scaffolds in medicinal chemistry.

-

Materials Science: The rigid and well-defined geometry of the 2,6-disubstituted pyridine core makes it an attractive component in the design of functional materials. It has been used in the synthesis of porous organic polymers and other advanced materials with potential applications in sensing and catalysis.

Conclusion

From its initial synthesis by den Hertog and Wibaut to the development of modern, high-yielding protocols, the journey of this compound highlights the evolution of synthetic organic chemistry. Its continued importance as a versatile building block in both academic and industrial research underscores the enduring value of fundamental heterocyclic chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering valuable insights for researchers and professionals in the chemical sciences.

References

Commercial Availability and Applications of 2,6-Dibromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromopyridine is a versatile heterocyclic building block extensively utilized in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique reactivity, stemming from the two bromine substituents on the pyridine ring, allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to specialized niche providers. The purity and available quantities can vary, catering to both small-scale research and larger-scale manufacturing needs.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥98%[1] | Grams to Kilograms | Offers various grades for research and development. |

| Tokyo Chemical Industry (TCI) | >98.0% (GC)[2] | Grams to Kilograms | Provides detailed product specifications. |

| Biosynth | - | 250 g to 5000 g[3] | Offers bulk quantities for larger scale needs. |

| Chemsavers, Inc. | 98% | 500g | Provides products for laboratory and business use.[4] |

| Cenmed | 98% | Grams | Distributes chemicals for laboratory supplies.[5] |

| IndiaMART | Varies | Kilograms | A marketplace with multiple Indian suppliers offering bulk quantities. |

| ChemicalBook | Varies | Kilograms | An online platform connecting buyers with various chemical manufacturers. |

| BLD Pharm | - | - | Supplies for research use. |

| ChemNet | - | - | Connects to various manufacturers and suppliers. |

Pricing: The price of this compound can fluctuate based on the supplier, quantity, and purity. Indicative pricing ranges from approximately ₹600 to ₹8000 per kilogram from Indian suppliers on IndiaMART for bulk orders. For smaller, research-grade quantities, prices can be significantly higher per gram. For instance, Biosynth lists 250g at $275.00 and 1000g at $940.00.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 626-05-1 | |

| Molecular Formula | C₅H₃Br₂N | |

| Molecular Weight | 236.89 g/mol | |

| Appearance | White to off-white crystalline powder or crystals. | |

| Melting Point | 117-120 °C | |

| Boiling Point | 249-255 °C | |

| Solubility | Insoluble in water; soluble in methanol, ethanol, dioxane, and chloroform. | |

| Density | 2.059 g/cm³ |

Key Synthetic Applications and Experimental Protocols

This compound serves as a key intermediate in a variety of important chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitutions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be selectively coupled at one or both bromine positions.

Generalized Experimental Protocol for Monosubstitution:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol) or K₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or Pd(OAc)₂ with a suitable ligand.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 ratio, 10 mL).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed C-N Bond Formation

A practical method for the synthesis of 6-substituted 2-bromopyridine compounds involves a selective copper-catalyzed C-N bond-forming reaction.

Generalized Experimental Protocol:

-

Reactant Mixture: In a reaction vessel, combine this compound, the desired amine, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., 1,2-ethanediamine), and a base.

-

Solvent: Add an appropriate solvent.

-

Reaction Conditions: Heat the mixture while stirring and monitor the reaction's progress. The specific temperature and reaction time will depend on the substrates used.

-

Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography.

Synthesis of this compound

For applications requiring in-house synthesis, this compound can be prepared from 2,6-dichloropyridine.

Experimental Protocol:

-

Reaction Setup: In a reaction kettle, add 0.1 mol of 2,6-dichloropyridine, 0.2 mol of sodium bromide, and 10.4 mol of a 40% hydrobromic acid aqueous solution.

-

Reflux: Heat the mixture to reflux at 80-150°C for 24 hours.

-

Isolation: Cool the reaction mixture and filter to obtain the crude product.

-

Purification: Refine the crude product with diethyl ether to yield the final product. A reported yield for this method is 66.4% with a purity of 98.5% by HPLC.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers in drug discovery and materials science. Its versatile reactivity allows for the construction of a wide array of complex molecules. The protocols and supplier information provided in this guide aim to facilitate its effective procurement and application in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,6-dibromopyridine with a focus on achieving both selective mono-arylation and di-arylation. These protocols are essential for the synthesis of functionalized pyridine derivatives, which are key building blocks in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction of this compound is of particular interest as it allows for the stepwise or simultaneous introduction of two different or identical aryl or heteroaryl groups, leading to a diverse range of substituted pyridines. Controlling the regioselectivity to favor either mono- or di-substitution is a key challenge that can be addressed by careful selection of reaction conditions.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various conditions for the Suzuki coupling of this compound, providing a comparative overview of catalysts, bases, solvents, and reported yields for both mono- and di-arylated products.

| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 |

| 2 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 |

| 3 | 4-Methoxyphenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3.0) | Dioxane | 80-100 | 12-24 | Mono-arylated | ~60-70 |

| 4 | 4-Methoxyphenylboronic Acid (3.0) | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 12 | Di-arylated | ~85-95 |

| 5 | Naphthylboronic Acid (1.2) | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | Mono-arylated | ~65-75 |

| 6 | Naphthylboronic Acid (2.8) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 24 | Di-arylated | ~80-90 |

Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the formation of 2-bromo-6-arylpyridine derivatives.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Di-arylation of this compound

This protocol is optimized for the synthesis of 2,6-diarylpyridine derivatives.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Solvent Addition: Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of this compound).

-

Reaction Execution: Stir the mixture at 100 °C for 24 hours.

-

Monitoring: Check for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography.

Visualizations

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2,6-dibromopyridine as a key building block. The selective functionalization of this compound is a powerful strategy in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications. The ability to perform selective mono- or di-substitution allows for the creation of a wide array of complex molecular architectures.

General Experimental Workflow

The general workflow for a typical palladium-catalyzed cross-coupling reaction is outlined below. This involves the careful assembly of reagents under an inert atmosphere, followed by heating and monitoring of the reaction, and concluding with a workup and purification of the desired product.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and organoboron compounds. Selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions.[1] N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting selective mono-arylation, even at ambient temperatures.[1]

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product | Yield (%) | Reference |

| Pd(OAc)₂ (0.1) | IPr (0.2) | K₂CO₃ | H₂O/CH₃CN | RT | 12 | 4-Methoxyphenylboronic acid | Mono-arylated | 95 | [1] |

| Pd(OAc)₂ (0.1) | IPr (0.2) | K₂CO₃ | H₂O | 80 | 12 | 4-Methoxyphenylboronic acid | Mono-arylated | 92 | [1] |

| Pd(OAc)₂ (0.2) | IPr (0.4) | K₂CO₃ | H₂O/CH₃CN | 80 | 12 | Phenylboronic acid (2.2 eq) | Di-arylated | 90 | [1] |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 12-24 | Arylboronic acid | Mono/Di-arylated | Good |

Experimental Protocol: Selective Mono-Arylation (Suzuki-Miyaura)

This protocol is adapted from established methods for the selective mono-arylation of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.001 equiv)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl) (0.002 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous, degassed water and acetonitrile (1:1 mixture)

-

Schlenk flask or sealed reaction tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, IPr-HCl, and K₂CO₃.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the degassed water/acetonitrile solvent mixture via syringe.

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in synthesizing alkynyl-substituted pyridines.

Data Presentation: Sonogashira Coupling Conditions

| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ (3) | CuI (5) | - | Et₃N | DMF | 60-80 | - | Terminal Alkyne (1.1 eq) | Mono-alkynylated | - | |

| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | Terminal Alkyne | Mono-alkynylated | up to 96 | |

| PdCl₂(PPh₃)₂ (5) | CuI (10) | - | Et₃N | DMF | 80 | - | Terminal Alkyne (2.5 eq) | Di-alkynylated | - |

Experimental Protocol: Mono-Alkynylation (Sonogashira)

This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous, degassed N,N-dimethylformamide (DMF)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous DMF, followed by triethylamine.

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80°C.

-

Monitor the reaction's progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with primary or secondary amines. This reaction is crucial for the synthesis of various nitrogen-containing heterocyclic compounds.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Amine | Product | Yield (%) | Reference |

| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | Volatile Amines | Mono-aminated | 55-98 | |

| CuI (20) | L4 (40) | K₂CO₃ | DMSO | 90 | 24 | Various Amines | Mono-aminated | Moderate |

Note: While the second entry utilizes a copper catalyst, it provides valuable insight into the selective amination of this compound.

Experimental Protocol: Mono-Amination (Buchwald-Hartwig)

This protocol is a generalized procedure for the Buchwald-Hartwig amination of 2-bromopyridines.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

1,3-Bis(diphenylphosphino)propane (dppp) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk flask.

-

In a separate flask, prepare a stock solution of Pd(OAc)₂ and dppp in toluene.

-

To the Schlenk flask containing the base, add this compound and the amine.

-

Add the catalyst solution to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 80°C.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Other Cross-Coupling Reactions

While Suzuki, Sonogashira, and Buchwald-Hartwig are the most common, other palladium-catalyzed cross-coupling reactions can also be employed with this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with this compound. This reaction is known for its high functional group tolerance.

Stille Coupling

The Stille coupling utilizes an organostannane reagent to couple with this compound. While effective, the toxicity of organotin compounds is a significant consideration.

Heck Reaction

The Heck reaction couples this compound with an alkene to form a substituted alkene.

Cyanation

The palladium-catalyzed cyanation of this compound introduces a nitrile group, which is a versatile synthetic intermediate. Non-toxic cyanide sources like K₄[Fe(CN)₆] are often preferred.

Signaling Pathways and Logical Relationships

The catalytic cycle for palladium-catalyzed cross-coupling reactions follows a general pathway involving oxidative addition, transmetalation (or related steps), and reductive elimination.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Selective Mono-amination of 2,6-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the selective mono-amination of 2,6-dibromopyridine, a critical transformation in the synthesis of various ligands, pharmaceutical intermediates, and functional materials. The following sections outline optimized conditions using microwave-assisted synthesis, copper-catalyzed, and palladium-catalyzed methods, with a focus on achieving high selectivity for the mono-substituted product.

Introduction

The selective functionalization of di-substituted pyridines is a challenging yet essential task in organic synthesis. This compound offers two reactive sites, and achieving selective mono-amination requires careful control of reaction parameters to prevent the formation of the di-substituted byproduct. This document outlines reliable methods to favor the formation of 2-bromo-6-aminopyridine derivatives.

I. Microwave-Assisted Selective Mono-amination in Water

This protocol offers an environmentally benign and efficient method for the selective mono-amination of this compound using microwave irradiation with water as the solvent. The key to achieving high selectivity for the mono-aminated product is the omission of a base and a copper catalyst, which are typically required for the di-amination reaction.[1][2][3]

Data Presentation: Reaction Conditions and Yields

| Amine Substrate | Stoichiometry (Amine:DBP) | Temperature (°C) | Time (h) | Yield of Mono-aminated Product (%) |

| 70% Ethylamine in H₂O | 6 : 1 | 150-205 | 2.5 | High Selectivity |

| Isopropylamine | 6 : 1 | 150-205 | 2.5 | High Selectivity |

| (R)-1-Phenylethylamine | 6 : 1 | 150-205 | 2.5 | High Selectivity |

| (R)-1-Naphthylethylamine | 6 : 1 | 150-205 | 2.5 | High Selectivity |

| tert-Butylamine | 6 : 1 | 150-205 | 3.0 | High Selectivity |

| 2,4-Dimethylaniline | Not specified | Similar to alkylamines | Not specified | High Selectivity |

| 2,6-Dimethylaniline | Not specified | Similar to alkylamines | Not specified | High Selectivity |

Note: "High Selectivity" indicates that the mono-aminated products were synthesized with high selectivity over the di-aminated products. Specific yield percentages were not provided in the source material for all substrates, but the isolated yields for mono-aminations were approximately 7g.[2][3]

Experimental Protocol: Microwave-Assisted Mono-amination

Materials:

-

This compound (DBP)

-

Selected primary amine (e.g., ethylamine, isopropylamine)

-

Deionized water

-

Microwave synthesizer vials

-

Microwave synthesizer

Procedure:

-

In a suitable microwave vial, combine 1 equivalent of this compound (DBP).

-

Add 6 equivalents of the selected primary amine. For amines in solution (e.g., 70% ethylamine in H₂O), calculate the required volume accordingly.

-

Add deionized water as the solvent. The concentration should be appropriate for the scale of the reaction and the vial size.

-

Seal the microwave vial securely.

-

Place the vial in the microwave synthesizer.

-

Irradiate the reaction mixture at a temperature between 150-205 °C for 2.5 to 3.0 hours. The optimal temperature and time may vary slightly depending on the amine used.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Extract the product using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-6-aminopyridine derivative.

Logical Relationship Diagram

Caption: Control of selectivity in the amination of this compound.

II. Copper-Catalyzed Selective Mono-amination

This method utilizes a copper(I) iodide catalyst with a diamine ligand to achieve selective C-N bond formation. The choice of ligand is crucial for controlling the selectivity towards mono-substitution.

Data Presentation: Reaction Conditions and Yields

| Amine Substrate | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-aminated Product (%) |

| Benzimidazole | 1,2-Ethanediamine | K₂CO₃ | DMSO | 90 | 12 | 85 |

| Various Amines | L4 (a 1,2-ethanediamine derivative) | K₂CO₃ | DMSO | 90 | 24 | Good to excellent yields |

Note: The original source provides a table with various amines, and "L4" is specified as a particularly effective ligand for mono-amination, though its exact structure is not detailed in the provided snippets. The yield of 85% is for the reaction with benzimidazole.

Experimental Protocol: Copper-Catalyzed Mono-amination

Materials:

-

This compound (0.5 mmol)

-

Amine (1.0 mmol)

-

Copper(I) iodide (CuI) (20 mol%)

-

1,2-Ethanediamine or a derivative like N,N'-dimethyl-1,2-ethanediamine (40 mol%)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

Dimethyl sulfoxide (DMSO) (2 mL)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound (0.5 mmol), the amine (1.0 mmol), CuI (20 mol%), the diamine ligand (40 mol%), and K₂CO₃ (1.5 mmol).

-

Add DMSO (2 mL) to the reaction mixture.

-

Seal the Schlenk tube and heat the mixture at 90 °C for 12-24 hours with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to isolate the 2-bromo-6-aminopyridine product.

III. Palladium-Catalyzed Selective Mono-amination (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Selective mono-amination of this compound can be achieved using specific palladium catalysts and ligands.

Data Presentation: Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 |

| Pd(OAc)₂ | PPh₃ | KOtBu | Not specified | Not specified |

| Pd catalyst | N-heterocyclic carbene (NHC) | Not specified | Water/acetonitrile or Water | Ambient or 80 |

Experimental Protocol: Buchwald-Hartwig Mono-amination

Materials:

-

This compound

-

Amine

-

[Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))

-

(±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOBuᵗ)

-

Toluene (anhydrous)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., [Pd₂(dba)₃]), the phosphine ligand (e.g., (±)-BINAP), and the base (e.g., NaOBuᵗ) to a dry Schlenk flask.

-

Add anhydrous toluene to the flask.

-

Add this compound and the amine to the reaction mixture. The stoichiometry should be carefully controlled to favor mono-substitution (typically a slight excess of the amine is used).

-

Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over a drying agent, and concentrate.

-

Purify the product by flash column chromatography.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of 2-bromo-6-aminopyridines.

References

Application Notes & Protocols: Synthesis of Bipyridine Ligands from 2,6-Dibromopyridine

Introduction

2,2'-Bipyridines and their derivatives are cornerstone ligands in coordination chemistry, catalysis, and materials science. Their ability to form stable complexes with a wide range of metal ions makes them indispensable in applications from photosensitizers to pharmaceuticals.[1][2] A common and versatile precursor for synthesizing substituted bipyridines is 2,6-dibromopyridine. The two bromine atoms serve as reactive handles for various palladium-catalyzed cross-coupling reactions, allowing for the stepwise and controlled introduction of diverse functionalities.

This document provides detailed protocols and application notes for the synthesis of bipyridine and functionalized pyridine derivatives from this compound, focusing on Suzuki-Miyaura, Negishi, Stille, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)–C(sp²) bonds, making it an attractive route for synthesizing 2,6-disubstituted pyridines, which can be precursors to or components of bipyridine-type ligands.[2][3] The reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. A key challenge can be the tendency of the bipyridine product to coordinate with the palladium catalyst, potentially reducing its activity.[3] Therefore, careful selection of the catalyst, ligands, and reaction conditions is crucial.

Experimental Workflow: Suzuki-Miyaura Coupling

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes reported conditions for the Suzuki coupling of this compound with phenylboronic acid to produce 2,6-diphenylpyridine.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd-doped CuO, NiO, etc. | K₂CO₃ | DMF/H₂O (95:5) | N/A | N/A | Good | |

| 2 | PEPPSI-Pd-NHC complexes | K₂CO₃ | DMF/H₂O | 100 | 1 | >99 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Preparation : To a dry Schlenk flask or microwave reactor tube, add this compound (1.0 eq), the desired pyridylboronic acid or ester (2.2-2.4 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., an N-heterocyclic carbene precursor, 1-5 mol%).

-

Reagent Addition : Add the base (e.g., K₂CO₃, 2.0 eq per halide) and the anhydrous, degassed solvent (e.g., DMF/H₂O mixture).

-

Inert Atmosphere : Seal the flask and thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes, or by using freeze-pump-thaw cycles.

-

Reaction : Heat the reaction mixture with stirring to the desired temperature (e.g., 100-120°C) for the required time (typically 1-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired bipyridine ligand.

Negishi Coupling

Negishi coupling is another powerful tool for C-C bond formation, involving the reaction of an organozinc reagent with an organohalide. It is known for its high yields, mild reaction conditions, and excellent functional group tolerance. This method is particularly useful for synthesizing a wide range of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines.

Experimental Workflow: Negishi Coupling```dot

// Node styles reagents [label="Organozinc Prep.", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Coupling Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Workup & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Node definitions with details sub_reagents [label="• 2-Halopyridine\n• n-BuLi or Active Zinc\n• ZnCl2 solution", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_reaction [label="• Add this compound\n• Add Pd Catalyst (e.g., Pd(PPh3)4)\n• Stir at RT or heat", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_workup [label="• Quench with NH4Cl\n• Aqueous Extraction\n• Dry organic layer\n• Column Chromatography", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges reagents -> reaction [label="Transfer Reagent"]; reaction -> workup [label="Reaction Complete"]; workup -> product;

// Invisible edges for alignment sub_reagents -> sub_reaction [style=invis]; sub_reaction -> sub_workup [style=invis];

// Grouping {rank=same; reagents; sub_reagents;} {rank=same; reaction; sub_reaction;} {rank=same; workup; sub_workup;} }```

Data Presentation: Negishi Coupling Conditions

This table summarizes representative conditions for the synthesis of 2,2'-bipyridines.

| Entry | Catalyst System | Coupling Partner | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ | 2-Pyridylzinc chloride | THF | RT to 65 | 50-98 | |

| 2 | Pd(dba)₂ / XPhos | 2-Pyridylzinc halides | THF | Reflux | Good | |

| 3 | Pd/Al₂O₃ | 2-Pyridylzinc bromide | N/A (MW) | 150 (MW) | High |

Experimental Protocol: General Procedure for Negishi Coupling

-

Organozinc Preparation : In a dry Schlenk flask under an inert atmosphere, prepare the pyridylzinc reagent. This can be done by reacting a 2-halopyridine with n-butyllithium at low temperature followed by transmetalation with ZnCl₂, or by direct reaction with active zinc.

-

Coupling Reaction Setup : In a separate dry Schlenk flask, dissolve this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent like THF.

-

Reagent Addition : Add the freshly prepared pyridylzinc reagent (2.2 eq) dropwise to the solution containing this compound and the catalyst.

-